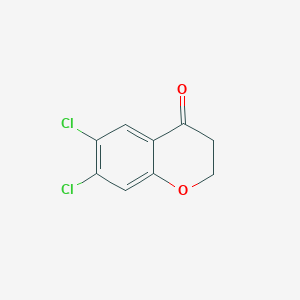

6,7-ジクロロクロマン-4-オン

概要

説明

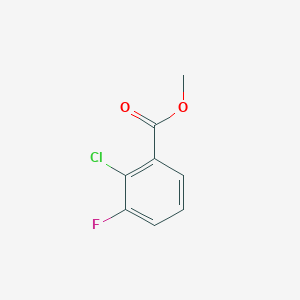

6,7-Dichlorochroman-4-one is a chemical compound with the CAS Number: 27407-06-3. It has a molecular weight of 217.05 and its linear formula is C9H6Cl2O2 .

Synthesis Analysis

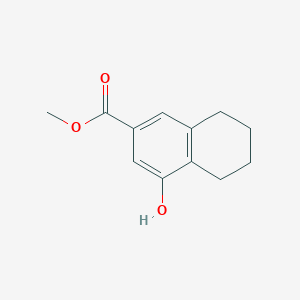

The chroman-4-one framework, to which 6,7-Dichlorochroman-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds. Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis

The molecular structure of 6,7-Dichlorochroman-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton differentiates it from chromone .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

6,7-Dichlorochroman-4-one is a solid at room temperature. The physicochemical properties of this compound are influenced by its chemical structure, which includes a benzene nucleus fused with a dihydropyran .科学的研究の応用

医薬品化学:抗がん作用

6,7-ジクロロクロマン-4-オンは、幅広い薬理作用を示すクロマン-4-オンとの構造的類似性から、医薬品化学における潜在的な足場として同定されています 。その誘導体は、特に腫瘍壊死因子-α(TNF-α)阻害剤として、抗がん研究で有望視されています。この化合物は免疫応答を調節する能力があり、腫瘍学におけるさらなる調査の対象となっています。

神経疾患:統合失調症研究

統合失調症と主要組織適合遺伝子複合体(MHC)遺伝子座の遺伝的変異の関係が研究されています。 6,7-ジクロロクロマン-4-オンの免疫機能への影響は、統合失調症などの神経疾患の理解と治療における潜在的な用途を示唆しています .

有機合成:ビルディングブロック

有機合成において、6,7-ジクロロクロマン-4-オンは、複雑な分子構造を構築するための重要なビルディングブロックとして役立ちます 。酸素含有複素環の合成におけるその役割は、生物学的に活性な化合物の多様な構築に役立ちます。

製薬開発:創薬

創薬におけるこの化合物の汎用性は注目すべきものであり、抗ウイルス作用から抗うつ作用まで、幅広い用途があります 。その構造的枠組みは、新しい治療薬の開発に適しており、製薬研究における重要な分子となっています。

化粧品業界:スキンケアとヘアケア

6,7-ジクロロクロマン-4-オンを含むクロマン-4-オン誘導体は、皮膚と髪の質感のケアと改善のために化粧品製剤に使用されてきました 。これらは、炎症やアレルギーなどの皮膚関連の欠陥の治療における潜在的な可能性について調査されています。

環境への影響:安全性と取扱い

6,7-ジクロロクロマン-4-オンの環境への影響に関する研究には、その安全性と取扱い手順が含まれます。 この化合物の危険性に関する声明と予防措置は、安全な実験室での慣行を確保し、環境リスクを最小限に抑えるために不可欠です .

産業用途:材料科学

この化合物の特性は、材料科学でも注目されており、その安定性と反応性をさまざまな産業用途に活用できます。 その固体の物理的形態と室温での保管により、さまざまな材料合成プロセスで適しています .

最新の研究:合成方法

最近の研究は、6,7-ジクロロクロマン-4-オン誘導体の合成方法を改善することに焦点を当てています。 最新の研究は、新規アナログを合成するためのより効果的かつ費用対効果の高い方法を提供することを目指しており、これは複数の科学分野における大きな進歩につながる可能性があります .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Chromanone analogs, which include 6,7-dichlorochroman-4-one, have been shown to target various enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Chromanone analogs have been reported to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 6,7-Dichlorochroman-4-one with its targets.

Biochemical Pathways

Chromanone analogs have been reported to affect various biochemical pathways, leading to a wide range of pharmacological activities .

Pharmacokinetics

It has been reported that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Chromanone analogs have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .

Action Environment

It is known that environmental factors can influence the action of drugs in general . These factors can include the physiological condition of the individual, the presence of other drugs or substances, and external factors such as temperature and light.

生化学分析

Biochemical Properties

6,7-Dichlorochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The interaction with cytochrome P450 enzymes involves the binding of 6,7-Dichlorochroman-4-one to the active site of the enzyme, thereby inhibiting its catalytic activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.

Cellular Effects

6,7-Dichlorochroman-4-one exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6,7-Dichlorochroman-4-one can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of 6,7-Dichlorochroman-4-one involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes and MAPKs . The binding of 6,7-Dichlorochroman-4-one to these enzymes results in the inhibition of their activity, leading to downstream effects on cellular processes. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dichlorochroman-4-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dichlorochroman-4-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 6,7-Dichlorochroman-4-one vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of cellular signaling pathways . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6,7-Dichlorochroman-4-one is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 6,7-Dichlorochroman-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of 6,7-Dichlorochroman-4-one can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

6,7-Dichlorochroman-4-one exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and contribute to its overall biochemical effects.

特性

IUPAC Name |

6,7-dichloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHVYHUAYOZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506141 | |

| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-06-3 | |

| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

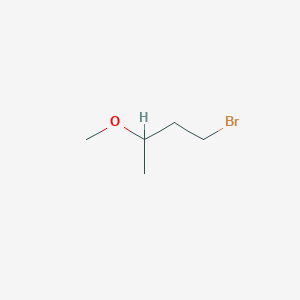

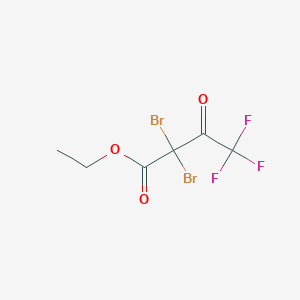

Synthesis routes and methods

Procedure details

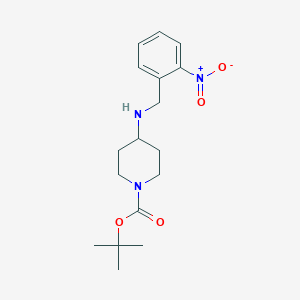

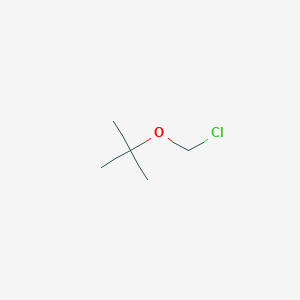

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)

![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)